YM-201636
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Overview
Description
YM-201636 is a complex organic compound with a unique structure that includes an oxazolidine ring, a triazatricyclo ring system, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YM-201636 typically involves multistep organic synthesis. The key steps include the formation of the oxazolidine ring, the construction of the triazatricyclo ring system, and the coupling of these intermediates with the pyridine carboxamide group.
Formation of the Oxazolidine Ring: This can be achieved through the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions.
Construction of the Triazatricyclo Ring System: This involves a series of cyclization reactions, often catalyzed by transition metals such as palladium or copper.
Coupling with Pyridine Carboxamide: The final step involves the coupling of the oxazolidine and triazatricyclo intermediates with a pyridine carboxamide derivative, typically using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) or Raney nickel as catalysts.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Oxazolidinones
Reduction: Saturated triazatricyclo derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of YM-201636 is not fully understood, but it is believed to involve multiple molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: The compound may interact with specific receptors on cell surfaces, modulating their signaling pathways.
DNA Intercalation: The compound’s planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Other Oxazolidine Derivatives: Compounds such as linezolid and tedizolid, which contain oxazolidine rings, are used as antibiotics.
Triazatricyclo Compounds: Compounds with similar triazatricyclo ring systems are often studied for their potential as enzyme inhibitors and receptor modulators.
Uniqueness
The uniqueness of this compound lies in its complex and multifaceted structure, which allows it to interact with a wide range of biological targets and undergo various chemical reactions .
Properties
IUPAC Name |
6-amino-N-[3-[6-(1,3-oxazolidin-3-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O3/c25-18-7-6-15(12-27-18)23(32)28-16-4-1-3-14(11-16)21-29-19-17-5-2-8-26-24(17)34-20(19)22(30-21)31-9-10-33-13-31/h1-8,11-12H,9-10,13H2,(H2,25,27)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFBKGHIDROQOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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